

Spectroscopic Data of 1,2-Diiodotetrafluoroethane: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **1,2-Diiodotetrafluoroethane**

Cat. No.: **B1220659**

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Introduction: The Structural Significance of 1,2-Diiodotetrafluoroethane

1,2-Diiodotetrafluoroethane ($C_2F_4I_2$) is a halogenated alkane of significant interest in synthetic chemistry, serving as a versatile precursor for the introduction of tetrafluoroethylene moieties in various molecules. Its utility in the synthesis of fluorinated compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science, necessitates a thorough understanding of its structural and spectroscopic properties. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **1,2-diiodotetrafluoroethane**, offering field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices and the interpretation of the resulting spectra are emphasized to ensure a comprehensive understanding.

Molecular Structure and Properties

1,2-Diiodotetrafluoroethane possesses a simple yet informative structure, with two iodinated and fluorinated carbon atoms. This substitution pattern gives rise to distinct spectroscopic signatures that are invaluable for its identification and characterization.

Property	Value	Source
Molecular Formula	$C_2F_4I_2$	--INVALID-LINK--
Molecular Weight	353.82 g/mol	--INVALID-LINK--
Boiling Point	112 °C	--INVALID-LINK--
Melting Point	-21 °C	--INVALID-LINK--
Density	2.7064 g/cm ³ at 20 °C	--INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organofluorine compounds. The presence of the highly sensitive ¹⁹F nucleus, with its wide chemical shift range, provides a powerful diagnostic tool.[1][2]

¹⁹F NMR Spectroscopy: Probing the Fluorine Environment

Due to the molecular symmetry of **1,2-diodotetrafluoroethane** (CF_2I-CF_2I), the four fluorine atoms are chemically equivalent. This equivalence leads to the expectation of a single signal in the ¹⁹F NMR spectrum.

Predicted ¹⁹F NMR Data:

Parameter	Predicted Value	Rationale and Expert Insights
Chemical Shift (δ)	~ -60 to -80 ppm	The chemical shift is influenced by the electronegativity of the adjacent iodine atom. While direct data is limited, comparison with related fluorinated ethanes suggests a shift in this upfield region relative to the standard CFCl_3 . [1][3] The high electron density around the fluorine nuclei, despite the presence of the electronegative iodine, leads to significant shielding.
Multiplicity	Singlet	The chemical equivalence of all four fluorine atoms results in a single resonance peak. No F-F coupling is observed.

Experimental Protocol for ^{19}F NMR Spectroscopy:

A robust protocol for acquiring high-quality ^{19}F NMR spectra is crucial for accurate structural determination.

- Sample Preparation:
 - Dissolve 5-10 mg of **1,2-diiodotetrafluoroethane** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6).[4]
 - Ensure the sample is completely dry and free of non-deuterated solvents to avoid interfering signals.[4]
 - Transfer the solution to a 5 mm NMR tube.

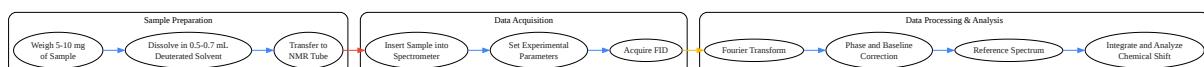
- Instrumental Parameters:

- Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
- Reference the spectrum using an external standard such as trifluoroacetic acid (TFA) or an internal standard if compatible with the sample.[5]
- Acquire the spectrum at a constant temperature (e.g., 300 K) to ensure reproducibility.[6]

- Data Acquisition and Processing:

- Employ a standard pulse sequence for ^{19}F acquisition.
- To achieve quantitative results with high accuracy ($\pm 1\%$), set the relaxation delay to at least five times the longitudinal relaxation time (T_1) of the fluorine signal.[2]
- Process the acquired Free Induction Decay (FID) with appropriate window functions to enhance signal-to-noise or resolution as needed.

Workflow for ^{19}F NMR Analysis:



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Caption: Workflow for ^{19}F NMR analysis of **1,2-diiodotetrafluoroethane**.

^{13}C NMR Spectroscopy: Characterizing the Carbon Backbone

Similar to the fluorine atoms, the two carbon atoms in **1,2-diiodotetrafluoroethane** are chemically equivalent due to the molecule's symmetry. This leads to the expectation of a single signal in the ^{13}C NMR spectrum.

Predicted ^{13}C NMR Data:

Parameter	Predicted Value	Rationale and Expert Insights
Chemical Shift (δ)	~ 70 - 90 ppm	The chemical shift of the carbon atoms is significantly influenced by the attached fluorine and iodine atoms. The electronegative fluorine atoms will cause a downfield shift, while the less electronegative but larger iodine atoms will also contribute to the overall chemical environment. Based on data for similar halogenated ethanes, a shift in this range is anticipated. ^[7] The use of online prediction tools can provide a more refined estimate. ^[8]
Multiplicity	Triplet	Due to coupling with the two attached fluorine atoms (^1JCF), the carbon signal is expected to be split into a triplet.

Experimental Protocol for ^{13}C NMR Spectroscopy:

The protocol for ^{13}C NMR is similar to that of ^{19}F NMR, with some key differences in sample concentration and acquisition parameters.

- Sample Preparation:

- A higher sample concentration is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope. Dissolve 30-40 mg of the compound in 0.5-0.7 mL of a deuterated solvent.[4]
- Instrumental Parameters:
 - Use a spectrometer with a carbon-observe probe.
 - Proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.
 - The spectral width should be set to encompass the expected chemical shift range for carbons attached to halogens.
- Data Acquisition and Processing:
 - A greater number of scans is usually necessary compared to ^1H or ^{19}F NMR to achieve an adequate signal-to-noise ratio.
 - Standard processing techniques, including Fourier transformation, phasing, and baseline correction, are applied.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

Infrared spectroscopy provides valuable information about the functional groups and bonding within a molecule by probing its vibrational modes. For **1,2-diiodotetrafluoroethane**, the key vibrational bands are associated with the C-F and C-I bonds.

IR Spectral Data:

Wavenumber (cm ⁻¹)	Assignment	Intensity	Rationale and Expert Insights
~1100 - 1300	C-F stretch	Strong	The highly polar C-F bond gives rise to a strong absorption in this region, which is characteristic of fluorinated alkanes.[9]
~500 - 600	C-I stretch	Medium-Weak	The C-I stretching vibration occurs at a lower frequency due to the larger mass of the iodine atom.[9] This region can sometimes be at the lower limit of standard mid-IR spectrometers.
~800 - 1300	C-C stretch	Weak	The C-C stretching vibration in alkanes is typically weak and may be obscured by the stronger C-F stretching bands.[10]

Experimental Protocol for FTIR Spectroscopy:

Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining IR spectra of liquid samples.

- **Instrument Setup:**

- Ensure the FTIR spectrometer is properly purged to minimize atmospheric water and carbon dioxide interference.[11]
- Record a background spectrum of the clean ATR crystal.[12]

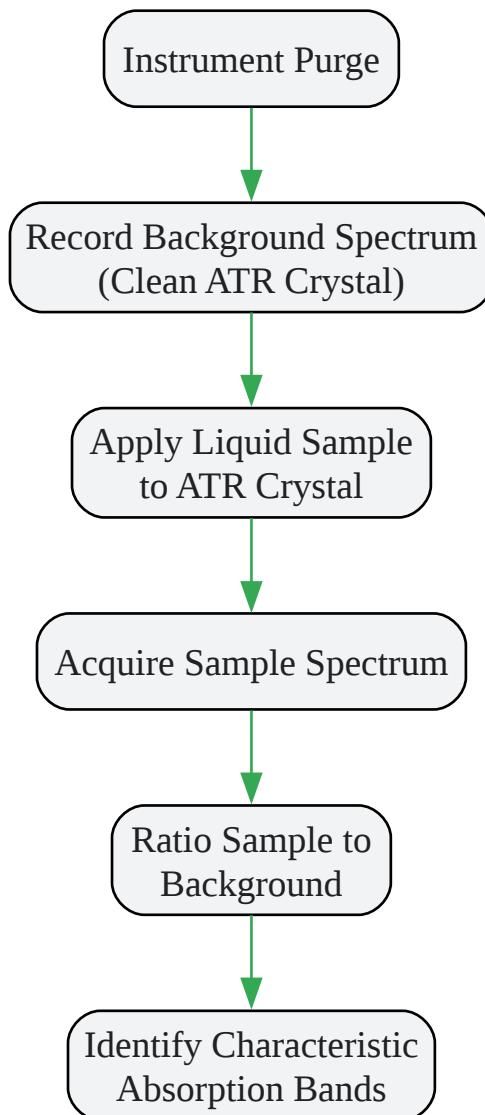
- Sample Analysis:

- Place a few drops of liquid **1,2-diiodotetrafluoroethane** onto the ATR crystal, ensuring complete coverage.[\[12\]](#)
 - Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm^{-1} are sufficient.[\[13\]](#)

- Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption bands.

Logical Flow of FTIR Analysis:



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Caption: Logical flow diagram for FTIR analysis using the ATR technique.

Mass Spectrometry (MS): Unraveling the Molecular Puzzle

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.[14][15]

Mass Spectrometry Data:

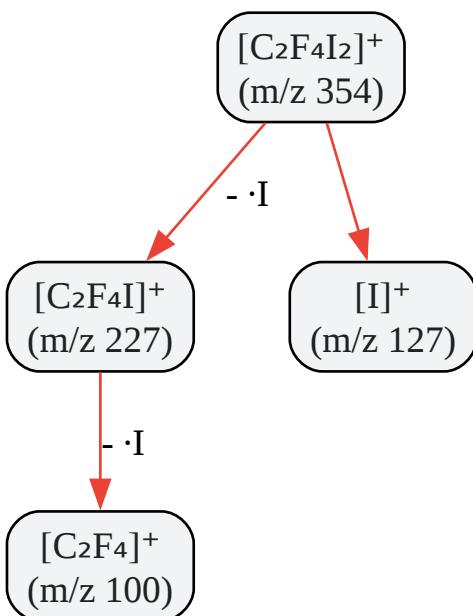
m/z	Ion	Relative Abundance	Rationale and Expert Insights
354	$[C_2F_4I_2]^+$	Moderate	<p>This peak corresponds to the molecular ion (M^+), confirming the molecular weight of the compound. Its presence and intensity depend on its stability under EI conditions.</p> <p>[16]</p>
227	$[C_2F_4I]^+$	High	<p>This prominent fragment results from the loss of an iodine radical ($\cdot I$) from the molecular ion. The C-I bond is weaker than the C-F and C-C bonds, making this a favorable fragmentation pathway.</p>
127	$[I]^+$	High	<p>The presence of a strong signal at m/z 127 is characteristic of iodine-containing compounds, corresponding to the iodine cation.</p>
100	$[C_2F_4]^+$	Moderate	<p>This fragment arises from the cleavage of both C-I bonds.</p>
69	$[CF_3]^+$	Moderate	<p>Rearrangement and fragmentation can</p>

lead to the formation of the trifluoromethyl cation.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

- Sample Introduction:
 - For a volatile liquid like **1,2-diodotetrafluoroethane**, direct injection or coupling with a gas chromatograph (GC-MS) is suitable.[15]
- Ionization:
 - The sample molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV).[14][17] This energy is sufficient to cause both ionization and extensive fragmentation.[18]
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Spectrum Generation:
 - The detector records the abundance of each ion, and the data is plotted as a mass spectrum.

Fragmentation Pathway in EI-MS:



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